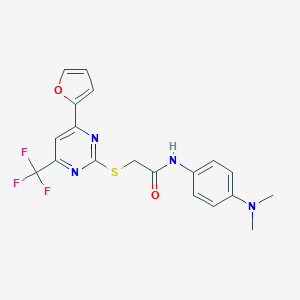
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide, also known as DTPA, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in the field of medicinal chemistry due to its various biochemical and physiological effects.
Mécanisme D'action
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can prevent the growth and proliferation of cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has also been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been extensively studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one limitation of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide. One potential direction is the development of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide and its potential side effects. Finally, the synthesis method of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can be further optimized to improve its yield and solubility.
Méthodes De Synthèse
The synthesis method of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide involves the reaction of 4-(dimethylamino)phenylamine with 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-5-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide.
Applications De Recherche Scientifique
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C19H17F3N4O2S |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26(2)13-7-5-12(6-8-13)23-17(27)11-29-18-24-14(15-4-3-9-28-15)10-16(25-18)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Clé InChI |
KCKJRQJJSBPZAL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
![2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284256.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
![N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide](/img/structure/B284276.png)


![2-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284281.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284283.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284284.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)